molecular formula C20H19ClN4O3 B2877140 2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034591-53-0

2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2877140
CAS No.: 2034591-53-0
M. Wt: 398.85
InChI Key: REYJNISOGWHKQS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be constructed through cyclization reactions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, typically involving an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Phenoxymethyl Group: This step involves the reaction of the triazole with a phenoxymethyl halide.

    Formation of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and triazole moieties.

    Reduction: Reduction reactions might target the carbonyl group or the triazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or epoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to active sites or modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-1-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
  • 2-(4-bromophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity. The presence of the chlorophenoxy group, in particular, may confer unique properties such as increased lipophilicity or specific binding affinities.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-15-6-8-19(9-7-15)28-14-20(26)24-11-17(12-24)25-10-16(22-23-25)13-27-18-4-2-1-3-5-18/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYJNISOGWHKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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